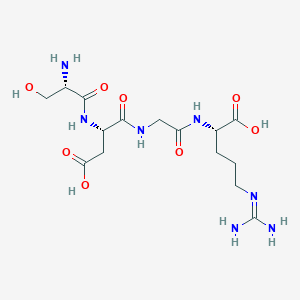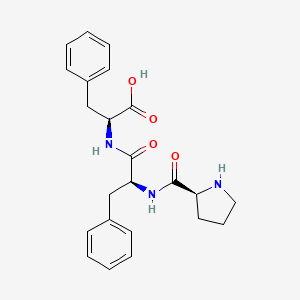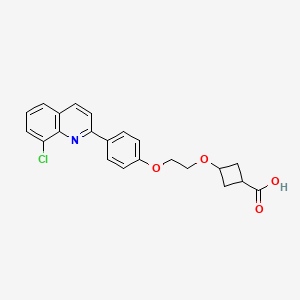
Hbv-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbv-IN-16 is a chemical compound that has garnered significant attention in the field of antiviral research, particularly for its potential in treating hepatitis B virus infections. This compound is part of a class of molecules designed to inhibit the replication of the hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-16 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate this compound from reaction mixtures.
化学反应分析
Types of Reactions
Hbv-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
科学研究应用
Hbv-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties and its ability to inhibit the replication of hepatitis B virus.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B infections, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of diagnostic kits and antiviral drugs.
作用机制
The mechanism of action of Hbv-IN-16 involves the inhibition of the hepatitis B virus polymerase enzyme, which is essential for viral replication. By binding to the active site of the enzyme, this compound prevents the synthesis of viral DNA, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and helps in controlling the infection.
相似化合物的比较
Hbv-IN-16 is compared with other similar compounds such as:
Lamivudine: An antiviral drug that also inhibits hepatitis B virus polymerase but has a different chemical structure.
Entecavir: Another antiviral agent with a similar mechanism of action but different pharmacokinetic properties.
Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication through a different pathway.
Uniqueness
This compound stands out due to its high specificity for the hepatitis B virus polymerase enzyme and its potential to overcome resistance issues associated with other antiviral drugs. Its unique chemical structure allows for effective inhibition of viral replication with minimal side effects.
Similar Compounds
- Lamivudine
- Entecavir
- Tenofovir
- Adefovir
- Telbivudine
This compound represents a promising advancement in the treatment of hepatitis B virus infections, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.
属性
分子式 |
C22H20ClNO4 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC 名称 |
3-[2-[4-(8-chloroquinolin-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H20ClNO4/c23-19-3-1-2-15-6-9-20(24-21(15)19)14-4-7-17(8-5-14)27-10-11-28-18-12-16(13-18)22(25)26/h1-9,16,18H,10-13H2,(H,25,26) |
InChI 键 |
UNCSQDWDDTUMNB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1OCCOC2=CC=C(C=C2)C3=NC4=C(C=CC=C4Cl)C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



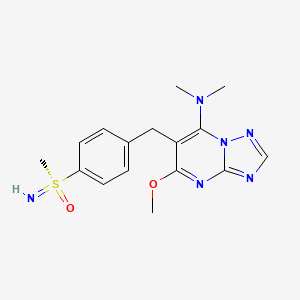
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
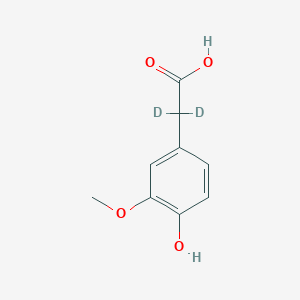
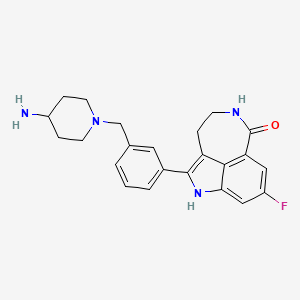
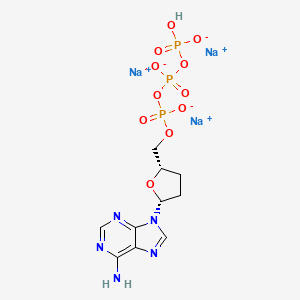



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)


